4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid
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Overview
Description
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the azaspiro[3.3]heptane moiety in its structure makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid typically involves the formation of the spirocyclic structure followed by the introduction of the benzoic acid moiety. One common method involves the reaction of a suitable benzoic acid derivative with a spirocyclic amine under controlled conditions. The crude product is often purified using techniques such as flash silica chromatography with an elution gradient of 0 to 10% methanol in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The unique structure of the compound makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)picolinic acid
- 6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid
- 1-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid)
Uniqueness
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid is unique due to its specific spirocyclic structure combined with the benzoic acid moiety. This combination provides distinct chemical properties and reactivity patterns that are not commonly found in other compounds. The rigidity and spatial arrangement of the spirocyclic structure contribute to its potential as a versatile building block in various scientific and industrial applications .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)10-2-4-11(5-3-10)14-8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,15,16) |
InChI Key |
YYQXRTGBYZJVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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